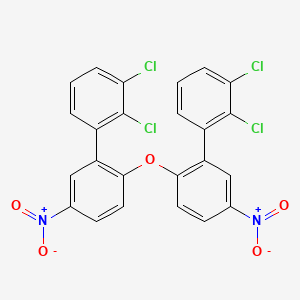

2,3-Dichlorophenyl-4-nitrophenyl ether

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H12Cl4N2O5 |

|---|---|

Molecular Weight |

550.2 g/mol |

IUPAC Name |

1,2-dichloro-3-[2-[2-(2,3-dichlorophenyl)-4-nitrophenoxy]-5-nitrophenyl]benzene |

InChI |

InChI=1S/C24H12Cl4N2O5/c25-19-5-1-3-15(23(19)27)17-11-13(29(31)32)7-9-21(17)35-22-10-8-14(30(33)34)12-18(22)16-4-2-6-20(26)24(16)28/h1-12H |

InChI Key |

BXNBVHLVRUKOLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C(=CC=C4)Cl)Cl |

Origin of Product |

United States |

Synthesis and Derivatization Strategies

Established Synthetic Pathways for 2,3-Dichlorophenyl-4-nitrophenyl Ether and Analogues

Traditional methods for the formation of the diaryl ether bond remain highly relevant in both laboratory and industrial settings. These approaches are primarily based on nucleophilic aromatic substitution and condensation reactions.

Nucleophilic Aromatic Substitution Reactions (e.g., Ullmann and Williamson Ether Synthesis Approaches)

Nucleophilic aromatic substitution (SNAr) is a principal strategy for forming the C-O bond in diaryl ethers. The reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group.

The Ullmann condensation , first reported in 1905, is a classic copper-catalyzed reaction between an aryl halide and a phenol (B47542) in the presence of a base. nih.gov For the synthesis of this compound, this would typically involve the reaction of 2,3-dichlorophenol (B42519) with 1-chloro-4-nitrobenzene (B41953) or 1,2-dichlorobenzene (B45396) with 4-nitrophenol (B140041). The nitro group on the 4-nitrophenyl ring acts as a strong electron-withdrawing group, activating the aryl halide towards nucleophilic attack. nih.govlibretexts.org Traditional Ullmann conditions often require high temperatures (typically >160 °C) and stoichiometric amounts of copper. pharmaffiliates.com However, modern advancements have introduced the use of soluble copper catalysts with various ligands, which can promote the reaction under milder conditions. nih.gov

The general mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst. organic-chemistry.org

The Williamson ether synthesis , while more commonly used for the synthesis of alkyl aryl ethers, can be adapted for diaryl ethers, particularly when one of the aryl rings is highly activated. chemicalbook.comgoogle.com This SN2 reaction involves an alkoxide (or in this case, a phenoxide) nucleophile reacting with an organohalide. chemicalbook.com To synthesize this compound via this route, one would react the sodium or potassium salt of 2,3-dichlorophenol with 1-chloro-4-nitrobenzene. The presence of the nitro group para to the chlorine atom on the 1-chloro-4-nitrobenzene ring makes it susceptible to nucleophilic attack by the phenoxide. libretexts.org The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism. google.com

| Reaction | Reactant 1 | Reactant 2 | Catalyst/Base | General Conditions |

| Ullmann Condensation | 2,3-Dichlorophenol | 1-Chloro-4-nitrobenzene | Copper (or Cu salt), Base (e.g., K₂CO₃) | High temperature, Polar solvent (e.g., DMF, Pyridine) |

| Williamson Ether Synthesis | 2,3-Dichlorophenoxide | 1-Chloro-4-nitrobenzene | Strong Base (to form phenoxide) | Polar aprotic solvent (e.g., DMSO, DMF) |

Condensation Reactions for Structurally Related Scaffolds (e.g., Claisen-Schmidt for Chalcone Intermediates)

While not a direct method for synthesizing the ether linkage itself, condensation reactions are crucial for creating structurally related scaffolds that can be precursors or analogues. The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens. acs.orgmdpi.com This reaction is widely used to synthesize chalcones (1,3-diaryl-2-propen-1-ones), which are important intermediates in the synthesis of flavonoids and other biologically active molecules. mdpi.com

The mechanism involves the formation of an enolate ion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. masterorganicchemistry.com The resulting β-hydroxy ketone readily undergoes dehydration to form the α,β-unsaturated ketone, or chalcone. wikipedia.org By choosing appropriate substituted benzaldehydes and acetophenones, a diverse library of chalcones can be generated. These chalcones, containing substituted phenyl rings, can serve as starting materials for more complex structures that may incorporate a diaryl ether moiety through subsequent reactions.

Advanced Synthetic Methodologies and Catalysis in Aromatic Ether Formation

To overcome the often harsh conditions of traditional methods, advanced synthetic techniques have been developed to improve efficiency, reduce reaction times, and enhance yields.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of diaryl ethers. commonorganicchemistry.com Microwave irradiation can significantly reduce reaction times and improve yields in Ullmann-type couplings. commonorganicchemistry.comnih.gov The efficient and uniform heating provided by microwaves can overcome the high activation energies often associated with these reactions. rsc.org For the synthesis of diaryl ethers, microwave-assisted SNAr reactions of activated aryl halides with phenols have been shown to proceed rapidly and in high yields, often without the need for a catalyst. rsc.orgchegg.com

| Method | Key Advantage | Typical Reaction Time |

| Conventional Heating | Well-established | Hours to days |

| Microwave-Assisted | Drastically reduced reaction times, often higher yields | Minutes to hours |

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). In the context of diaryl ether synthesis, PTC can enhance the rate of reaction by transporting the phenoxide nucleophile from an aqueous or solid phase into an organic phase containing the aryl halide. wikipedia.org Quaternary ammonium (B1175870) or phosphonium (B103445) salts are commonly used as phase-transfer catalysts. This methodology can lead to increased reaction rates and higher yields under milder conditions compared to traditional homogeneous reactions. wikipedia.org

Chemical Derivatization and Structural Modifications

Once the this compound scaffold is synthesized, it can undergo various chemical transformations to generate a library of derivatives with potentially new properties. A key functional group for derivatization is the nitro group.

The reduction of the nitro group to an amino group is a fundamental and highly useful transformation. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the aromatic ring, changing a strongly electron-withdrawing group to a strongly electron-donating group. masterorganicchemistry.com This, in turn, can significantly impact the biological activity and chemical reactivity of the molecule.

Several methods are available for the reduction of aromatic nitro groups:

Catalytic Hydrogenation : This is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com Raney nickel is often preferred when there is a risk of dehalogenation. commonorganicchemistry.com

Metal/Acid Reduction : A classic method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). masterorganicchemistry.com

Other Reducing Agents : Reagents like tin(II) chloride (SnCl₂) and sodium sulfide (B99878) (Na₂S) can also be used, sometimes offering greater chemoselectivity. commonorganicchemistry.com

The resulting amino group can then serve as a handle for a wide array of further modifications, including acylation, alkylation, diazotization, and the formation of sulfonamides, allowing for extensive exploration of the structure-activity relationship of this class of compounds.

Reduction of Nitro Groups to Amino Derivatives

The reduction of the nitro group on the 4-nitrophenyl moiety to a primary amine is a fundamental derivatization strategy, yielding 4-amino-2,3-dichlorophenyl phenyl ether. This transformation is significant as it converts a strongly electron-deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, which can then serve as a versatile intermediate for further synthesis. masterorganicchemistry.comjsynthchem.com A variety of reagents and catalytic systems can accomplish this reduction, with the choice often depending on the desired selectivity and the presence of other functional groups. wikipedia.org

Common methods for the reduction of aromatic nitro compounds that are applicable to this compound are detailed below.

Catalytic Hydrogenation: This is a widely used and often highly efficient method. masterorganicchemistry.com

Palladium on Carbon (Pd/C): Hydrogenation with H₂ gas in the presence of a Pd/C catalyst is a standard procedure for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com However, a potential side reaction with this catalyst is dehalogenation, which could lead to the undesired removal of the chlorine atoms from the dichlorophenyl ring. commonorganicchemistry.com

Raney Nickel: This catalyst is also effective for nitro group reduction. wikipedia.org It is often preferred over Pd/C when the substrate contains halogen substituents (Cl, Br, I) that are susceptible to hydrogenolysis, as it is less likely to cause dehalogenation. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): This is another effective catalyst for the hydrogenation of nitro compounds. wikipedia.org

Chemical Reduction using Metals: Reduction using metals in acidic media is a classic and reliable method. masterorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups to amines and is often used when other reducible groups are present in the molecule. wikipedia.org20.210.105

Iron (Fe) or Zinc (Zn): These metals in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid, are commonly used for the reduction of nitroarenes. masterorganicchemistry.comcommonorganicchemistry.com The use of iron under acidic conditions is considered a mild and selective method. commonorganicchemistry.com

Other Reducing Agents:

Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (Na₂S): These reagents can be useful alternatives when catalytic hydrogenation or strongly acidic conditions are not compatible with the substrate. wikipedia.org Sodium sulfide can sometimes offer selectivity in reducing one nitro group in the presence of others. commonorganicchemistry.com

Sodium Borohydride (B1222165) (NaBH₄) with a Catalyst: While sodium borohydride by itself is generally not strong enough to reduce aromatic nitro groups, its reducing power can be enhanced by using it in combination with transition metal complexes, such as Ni(PPh₃)₄, to effectively convert nitroaromatics to their corresponding amines. jsynthchem.com

Table 1: Comparison of Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Advantages | Potential Issues |

|---|---|---|---|

| H₂ / Pd/C | Catalytic hydrogenation | High efficiency for aromatic nitro groups. commonorganicchemistry.com | Risk of dehalogenation of the chloro-substituents. commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic hydrogenation | Effective for nitro groups; less prone to cause dehalogenation. commonorganicchemistry.com | |

| SnCl₂ / HCl | Acidic medium | Mild and selective. wikipedia.org20.210.105 | Requires stoichiometric amounts of metal salt. |

| Fe / HCl or Acetic Acid | Acidic medium | Mild, economical, and selective. commonorganicchemistry.com | Reaction workup can be cumbersome. |

| Na₂S | Basic or neutral medium | Useful when acidic conditions or hydrogenation are incompatible. commonorganicchemistry.com |

Electrophilic/Nucleophilic Substitution Reactions on Aromatic Rings

The two aromatic rings of this compound exhibit different reactivities towards substitution reactions due to the nature of their substituents.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The feasibility of such reactions depends heavily on the electron density of the ring.

4-Nitrophenyl Ring: This ring is strongly deactivated by the electron-withdrawing nitro group (-NO₂) and the dichlorophenoxy group. The nitro group is a powerful deactivating group and a meta-director. youtube.com Therefore, further electrophilic substitution on this ring is highly unfavorable and would require harsh reaction conditions. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, achieving these reactions would be difficult due to the deactivated nature of both aromatic systems.

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

4-Nitrophenyl Ring: The nitro group strongly activates this ring for SₙAr. However, in this compound, there is no suitable leaving group (like a halogen) positioned ortho or para to the nitro group. The ether linkage itself is at the C1 position, and while cleavage of the C-O bond via nucleophilic attack is conceivable, it is not a classic SₙAr displacement of a leaving group on the ring.

2,3-Dichlorophenyl Ring: The chlorine atoms on this ring could potentially act as leaving groups. However, they are not activated by an ortho or para electron-withdrawing group, making their displacement via a standard SₙAr mechanism unlikely. nih.gov

Therefore, standard electrophilic and nucleophilic aromatic substitution reactions are not straightforward for this molecule. Derivatization would likely require initial modification of the existing functional groups, such as the reduction of the nitro group as described previously, to alter the reactivity of the aromatic rings.

Formation of Oxidized Derivatives (e.g., Epoxides)

The formation of oxidized derivatives of this compound primarily involves the oxidation of the aromatic rings to form arene oxides (epoxides). Aromatic epoxides are three-membered cyclic ethers incorporated into an aromatic system. wikipedia.org They are known to be highly reactive intermediates. masterorganicchemistry.com

In biological systems, the oxidation of aromatic compounds is often mediated by enzymes such as cytochrome P450. wikipedia.org This process can convert aromatic rings into arene oxides, which are intermediates in aromatic hydroxylation and can be involved in the compound's metabolism. For prochiral arenes, these epoxides can be formed with high enantioselectivity. wikipedia.org

In a synthetic context, direct epoxidation of the electron-deficient aromatic rings of this compound is challenging. Standard epoxidizing agents, such as peroxy acids (e.g., m-CPBA), are typically used to epoxidize electron-rich alkenes. masterorganicchemistry.com The oxidation of stable aromatic rings requires more specialized and powerful oxidizing systems. One method involves the use of dimethyldioxirane (B1199080) (DMDO), a potent oxygen transfer agent, which can be generated in situ. researchgate.net

The formation of an epoxide on either of the aromatic rings would introduce significant ring strain, making the resulting arene oxide highly susceptible to further reactions, particularly ring-opening by nucleophiles. masterorganicchemistry.com

Table 2: Potential Oxidation Products

| Type of Oxidation | Potential Product | Reagents/Conditions | Comments |

|---|---|---|---|

| Aromatic Epoxidation | Arene Oxide (on either ring) | Cytochrome P450 (biological); Potent chemical oxidants (e.g., Dimethyldioxirane) wikipedia.orgresearchgate.net | Product is a reactive intermediate; direct synthetic epoxidation of these deactivated rings is difficult. |

Analytical Characterization and Detection Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of "2,3-Dichlorophenyl-4-nitrophenyl ether," offering insights into its atomic composition, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. In the case of "this compound," ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms on the two aromatic rings.

The expected ¹H NMR spectrum would show distinct signals for the protons on the 2,3-dichlorophenyl ring and the 4-nitrophenyl ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and nitro groups, as well as the ether linkage.

Detailed Research Findings:

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

| H-2' | ~8.2 | d | ~9.0 |

| H-3' | ~7.0 | d | ~9.0 |

| H-4 | ~7.6 | d | ~8.5 |

| H-5 | ~7.3 | t | ~8.0 |

| H-6 | ~7.1 | d | ~7.5 |

Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" is expected to show characteristic absorption bands corresponding to the C-O-C ether linkage, the C-Cl bonds, the N-O bonds of the nitro group, and the aromatic C-H and C=C bonds.

Detailed Research Findings:

The IR spectrum will be dominated by strong absorptions from the nitro group, typically appearing as two distinct bands for the asymmetric and symmetric stretching vibrations. The ether linkage will show a characteristic C-O-C stretching band. The presence of chlorine atoms attached to the aromatic ring will also result in specific C-Cl stretching vibrations in the fingerprint region of the spectrum.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1515 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1230 - 1270 |

| Aryl Ether (C-O-C) | Symmetric Stretch | 1020 - 1075 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-Cl | Stretch | 1000 - 1100 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is expected to show absorption bands corresponding to the π → π* transitions of the aromatic rings. The presence of the nitro group, a strong chromophore, will significantly influence the absorption maximum (λmax).

Detailed Research Findings:

The UV-Vis spectrum of compounds containing a 4-nitrophenyl ether moiety typically exhibits a strong absorption band in the ultraviolet region. For instance, 4-nitrophenol (B140041) shows an absorption maximum around 317 nm, which shifts to approximately 400 nm in a basic solution due to the formation of the 4-nitrophenolate (B89219) ion. researchgate.net The presence of the dichlorophenyl group is expected to cause a slight shift in the absorption maximum compared to simpler nitrophenyl ethers.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Ethanol | ~300 - 320 | Data not available | π → π |

| Hexane | ~290 - 310 | Data not available | π → π |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In the mass spectrum of "this compound," the molecular ion peak (M⁺) would be observed, and its high-resolution measurement would confirm the molecular formula.

Detailed Research Findings:

The fragmentation of dichlorophenyl nitrophenyl ethers under electron ionization (EI) typically involves cleavage of the ether bond. The mass spectrum of the related compound 2,4-dichlorophenyl 4-nitrophenyl ether (Nitrofen) shows a prominent molecular ion peak and fragment ions corresponding to the dichlorophenoxy and nitrophenyl moieties. A similar fragmentation pattern is expected for the 2,3-dichloro isomer.

Interactive Data Table: Expected Key Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 283/285/287 | Molecular Ion [M]⁺ | C₁₂H₇Cl₂NO₃ |

| 162/164 | [C₆H₃Cl₂O]⁺ | Dichlorophenoxy cation |

| 123 | [C₆H₅NO₂]⁺ | Nitrophenyl cation |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating "this compound" from complex mixtures and for its quantitative analysis.

Gas chromatography (GC) is a widely used technique for the separation of volatile and thermally stable compounds. When coupled with an Electron Capture Detector (ECD), it becomes a highly sensitive and selective method for the analysis of halogenated compounds like "this compound." measurlabs.com

Detailed Research Findings:

The ECD is particularly sensitive to electronegative compounds, such as those containing halogens and nitro groups. chromatographyonline.com This makes GC-ECD an ideal method for the trace-level detection of "this compound" in environmental samples like water and soil. The retention time of the compound on a specific GC column is a characteristic parameter used for its identification, while the detector's response is used for quantification. The choice of the GC column (e.g., a non-polar or medium-polarity capillary column) is crucial for achieving good separation from other potential contaminants in the sample.

Interactive Data Table: Typical GC-ECD Conditions for the Analysis of Dichlorophenyl Nitrophenyl Ethers

| Parameter | Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector Temperature | 300 °C |

| Carrier Gas | Nitrogen or Argon/Methane |

| Makeup Gas | Nitrogen or Argon/Methane |

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Tandem Mass Spectrometry (MS/MS) for Parent Compound and Metabolites

The analysis of this compound and its metabolites is frequently accomplished using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and tandem Mass Spectrometry (MS/MS). This combination of technologies provides a robust platform for the separation, identification, and quantification of the parent compound and its degradation products in various complex samples. researchgate.net

HPLC separates the different components of a mixture based on their interactions with a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). For diphenyl ether herbicides, reversed-phase HPLC (RP-HPLC) is commonly employed, typically utilizing a C18 column. phcogres.com A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with varying polarities. phcogres.com

Diode Array Detection (DAD) serves as a primary detection method, measuring the absorbance of the eluting compounds across a range of UV-visible wavelengths simultaneously. This provides a characteristic UV spectrum for each compound, aiding in its identification. For diphenyl ether herbicides, a wavelength of 290 nm is often utilized for detection. researchgate.net

For more definitive identification and structural confirmation, especially for metabolites, the HPLC system is coupled to a tandem mass spectrometer (MS/MS). researchgate.net Mass spectrometry ionizes the chemical compounds to generate charged molecules or molecule fragments and then measures their mass-to-charge ratios. In MS/MS, a specific parent ion (corresponding to the compound of interest) is selected, fragmented through collision-induced dissociation, and the resulting daughter ions are detected. researchgate.net This process, often performed in selected reaction monitoring (SRM) mode, is highly selective and sensitive, allowing for accurate confirmation and quantification of the analyte even at very low concentrations. researchgate.net Different interfaces, such as a heat-assisted electrospray interface (turbo ion spray), may be used to facilitate the ionization of the analytes. researchgate.net

Below is a table summarizing typical HPLC-DAD-MS/MS parameters for the analysis of related diphenyl ether herbicides.

| Parameter | Description |

| Chromatography System | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 mm × 150 mm, 3.5 µm) phcogres.com |

| Mobile Phase | Gradient of acetonitrile (B52724) and water, often with an acid modifier like formic acid phcogres.com |

| Detection 1 (DAD) | UV detection at a wavelength of 290 nm researchgate.net |

| Detection 2 (MS/MS) | Tandem Mass Spectrometry |

| Ionization Source | Electrospray Ionization (ESI) or Heated Nebulizer (HN) researchgate.net |

| MS/MS Mode | Selected Reaction Monitoring (SRM) for parent and daughter ion transitions researchgate.net |

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical step to isolate this compound and its metabolites from the sample matrix (e.g., water, soil, biological tissues) and to concentrate them prior to instrumental analysis. The choice of extraction technique depends on the matrix type and the physicochemical properties of the target analytes.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used and effective technique for extracting and concentrating diphenyl ether herbicides from aqueous samples like drinking water, groundwater, and river water. researchgate.net This method relies on the partitioning of analytes between a liquid sample and a solid sorbent material, typically packed in a cartridge or disk. epa.govepa.gov

The general SPE process involves four steps:

Conditioning: The sorbent is washed with a solvent to activate it and ensure reproducible interactions.

Loading: The sample is passed through the sorbent. The analytes of interest are retained on the sorbent material, while the bulk of the sample matrix passes through.

Washing: The sorbent is rinsed with a specific solvent to remove any weakly bound interfering compounds.

Elution: A different solvent is used to disrupt the analyte-sorbent interactions and elute the concentrated analytes for analysis.

For diphenyl ether herbicides, sorbents like Carbograph-1 have been shown to be effective. researchgate.net The choice of elution solvent is crucial for separating different classes of compounds. For instance, a mixture of dichloromethane (B109758) and methanol (B129727) can be used to elute neutral diphenyl ethers, while acidifying the solvent mixture can elute acidic metabolites separately. researchgate.net This technique has demonstrated high extraction recoveries, often exceeding 85%, and can achieve low method detection limits in the nanogram per liter (ng/L) range. researchgate.net

The table below outlines key aspects of the SPE method for diphenyl ether herbicides.

| Parameter | Description |

| Technique | Solid-Phase Extraction (SPE) researchgate.net |

| Application | Isolation and concentration of analytes from aqueous samples (groundwater, wastewater) researchgate.netepa.gov |

| Sorbent Material | Graphitized carbon (e.g., Carbograph-1), C18 bonded silica, or polymeric sorbents researchgate.netmdpi.com |

| Elution Solvents | Dichloromethane:methanol for neutral compounds; acidified dichloromethane:methanol for acidic metabolites researchgate.net |

| Performance | High extraction recoveries (>85%) and low detection limits (ng/L range) researchgate.net |

Liquid-Liquid Extraction

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. researchgate.net This method is used to separate the target analyte from interfering substances in the sample matrix. researchgate.net

In the context of analyzing phenoxy-acid herbicides from water, a multi-step LLE process is often employed. epa.gov The procedure can involve adjusting the pH of the aqueous sample to control the ionization state of the analytes and thereby their solubility in the organic solvent. For example, a sample's pH might be raised to hydrolyze esters and then extracted with a solvent like methylene (B1212753) chloride to remove interferences. Subsequently, the pH is lowered significantly (e.g., to <2) to protonate the acidic analytes, making them more soluble in the organic solvent for the primary extraction step. epa.gov

The process typically involves vigorously shaking the sample with the extraction solvent in a separatory funnel and then allowing the two layers to separate. The layer containing the analyte of interest is then collected. youtube.com This process may be repeated multiple times with fresh solvent to ensure quantitative extraction. libretexts.org The collected organic extracts are then often dried (e.g., with sodium sulfate), concentrated, and prepared for chromatographic analysis. epa.gov

The table below summarizes the key features of Liquid-Liquid Extraction.

| Parameter | Description |

| Technique | Liquid-Liquid Extraction (LLE) |

| Principle | Partitioning of a solute between two immiscible liquid phases based on solubility differences researchgate.net |

| Apparatus | Separatory Funnel youtube.com |

| Typical Solvents | Methylene chloride, Dichloromethane, Ethyl acetate (B1210297) epa.govresearchgate.net |

| Key Steps | pH adjustment, extraction with an immiscible organic solvent, separation of layers, drying, and concentration epa.gov |

| Application | Extraction of herbicides and their metabolites from aqueous samples epa.gov |

Environmental Fate and Transformation

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes, primarily the interaction of the chemical with physical environmental factors like sunlight and water.

Nitrofen (B51676) is susceptible to rapid degradation when exposed to light, a process known as photolysis. inchem.org In aqueous environments, photolysis is a significant pathway for its transformation. nih.gov The primary mechanism involves the cleavage of the ether bond, yielding 2,4-dichlorophenol (B122985) and p-nitrophenol as the initial major products. nih.govethz.chtaylorandfrancis.com

Further irradiation, particularly under sunlight, can lead to a variety of other reactions. acs.org These include the reduction of the nitro group to form 2,4-dichlorophenyl p-aminophenyl ether (the corresponding aniline) and an azobenzene (B91143) derivative. acs.org In the presence of organic matter like methanol (B129727), a formyl derivative, p-(2,4-dichlorophenoxy)phenyl formamide, can be formed as a major product through a coupled oxidation-reduction reaction. acs.org Over time, these smaller molecules can polymerize into unidentified polymeric materials and contribute to the formation of humic acids. acs.org

The rate of photolysis can be rapid initially; one study noted that nitrofen in water disappeared quickly in the first week of sunlight exposure. nih.govacs.org However, the degradation rate can slow significantly, with a small percentage of the initial amount persisting for longer periods. acs.org

| Product Name | Chemical Structure | Formation Pathway |

|---|---|---|

| 2,4-Dichlorophenol | C₆H₄Cl₂O | Ether Bond Cleavage nih.govethz.ch |

| p-Nitrophenol | C₆H₅NO₃ | Ether Bond Cleavage nih.govethz.ch |

| 2,4-Dichlorophenyl p-aminophenyl ether | C₁₂H₉Cl₂NO | Nitro Group Reduction acs.org |

| Azobenzene derivative | (C₁₂H₈Cl₂N)₂O | Nitro Group Reduction & Dimerization acs.org |

| p-(2,4-Dichlorophenoxy)phenyl formamide | C₁₃H₉Cl₂NO₂ | Coupled Oxidation-Reduction (in presence of methanol) acs.org |

In contrast to its sensitivity to light, this compound is chemically stable against hydrolysis. inchem.org Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. For nitrofen, the ether linkage is resistant to this type of abiotic degradation under typical environmental pH conditions. This hydrolytic stability means that in the absence of light, such as in deep soil layers or groundwater, the compound is likely to persist for extended periods unless biotic degradation occurs. nih.govtaylorandfrancis.com

Biotic Degradation Processes

Biotic degradation involves the transformation of the compound by living organisms, primarily microorganisms such as bacteria and fungi. This is a critical process for the breakdown of nitrofen in soil and aquatic sediments.

A variety of microorganisms have demonstrated the ability to metabolize nitrofen, utilizing it as a source of carbon and nitrogen. ethz.chnih.gov The degradation pathways can vary between different microbial species, particularly between bacteria and fungi. ethz.ch

In soil, nitrofen is known to be strongly adsorbed to soil particles, which can limit its bioavailability but also makes microbial degradation a key pathway for its removal. nih.gov The effectiveness of biodegradation is influenced by environmental factors such as moisture, pH, and the presence of other nutrients which affect microbial activity. mdpi.com

A common initial step in the bacterial metabolism of many nitroaromatic compounds is the reduction of the nitro group (-NO₂). nih.govnih.gov This process occurs through a series of steps, typically involving nitroso (-NO) and hydroxylamino (-NHOH) intermediates, ultimately yielding an amino group (-NH₂). nih.gov

The bacterium Sphingomonas wittichii RW1 provides a specific example of this pathway for nitrofen. ethz.ch It initiates the degradation of nitrofen by reducing the nitro group. This is followed by an N-acetylation step, a common detoxification mechanism in bacteria. ethz.ch This transformation is significant as the reduction of the nitro group alters the electronic properties of the molecule, which can facilitate subsequent enzymatic attacks. nih.gov This reductive pathway is a crucial first step that paves the way for the complete breakdown of the molecule. nih.gov

| Step | Functional Group | General Structure |

|---|---|---|

| 1 (Initial) | Nitro | R-NO₂ |

| 2 (Intermediate) | Nitroso | R-NO |

| 3 (Intermediate) | Hydroxylamino | R-NHOH |

| 4 (Final Product) | Amino | R-NH₂ |

The cleavage of the stable diphenyl ether bond is a critical step in the complete mineralization of nitrofen. Microorganisms have evolved different enzymatic strategies to break this linkage.

Bacterial degradation of diphenyl ethers often involves multicomponent dioxygenase systems. ethz.ch These enzymes incorporate two oxygen atoms into the aromatic ring, leading to the destabilization and subsequent cleavage of the ether bond. This oxidative cleavage is a common strategy employed by aerobic bacteria to break down persistent aromatic pollutants. nih.gov

In contrast, some fungi utilize a different mechanism. The white-rot fungus Coriolus versicolor has been shown to degrade nitrofen by cleaving the ether bond to produce p-Nitrophenol and 2,4-Dichlorophenol as the primary metabolites. ethz.ch This activity is often attributed to extracellular enzymes, such as peroxidases, which are characteristic of lignin-degrading fungi. ethz.ch These enzymes generate highly reactive radicals that can attack the ether linkage, leading to its cleavage. nih.gov

Microbial Metabolism in Soil and Aquatic Systems

Identification of Microbial Degradation Intermediates

Microbial action is a primary driver in the breakdown of diphenyl ether herbicides in the environment. While specific intermediates for the 2,3-dichloro isomer are not documented, studies on the analogue Nitrofen (2,4-Dichlorophenyl-4-nitrophenyl ether) and other similar compounds reveal key transformation steps.

One of the principal microbial degradation pathways for nitrophenyl ethers under anaerobic or flooded soil conditions is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation results in the formation of the corresponding amino derivative. For Nitrofen, this would be 2,4-dichlorophenyl-4-aminophenyl ether. This process is considered a major initial step in its breakdown in such environments. tandfonline.com

Under certain conditions, cleavage of the ether bond can occur. Research on the degradation of Nitrofen by the white-rot fungus Coriolus versicolor identified the initial metabolites as p-Nitrophenol and 2,4-Dichlorophenol . ethz.ch This indicates that enzymatic systems in some microorganisms are capable of breaking the stable ether linkage, a critical step in the complete mineralization of the molecule.

Metabolism in Plant Systems (Environmental Interaction Models)

The metabolism of herbicides within plant systems is a critical component of their environmental fate, influencing both their efficacy and potential for entry into the food chain. Herbicides can be taken up by plants through roots or foliage and subsequently undergo various metabolic transformations. umn.edu

For diphenyl ether herbicides, these processes can involve:

Reduction: Similar to microbial pathways, plants can reduce the nitro group.

Hydroxylation: The introduction of hydroxyl (-OH) groups onto the aromatic rings.

Conjugation: The attachment of plant-derived molecules, such as sugars or amino acids, to the herbicide or its metabolites. This process generally increases water solubility and reduces toxicity, facilitating sequestration within the plant cell vacuoles.

Factors Influencing Environmental Persistence and Mobility

The persistence of this compound and its analogues in the environment is not static but is heavily influenced by the characteristics of the soil and the prevailing environmental conditions.

Environmental conditions, particularly the availability of oxygen and water, are dominant factors controlling the degradation rate of diphenyl ether herbicides.

Flooded vs. Upland Conditions: Research consistently shows that degradation is significantly faster in flooded (anaerobic) soils compared to upland (aerobic) or field moisture capacity conditions. tandfonline.comkoreascience.kr Under flooded conditions, the formation of amino derivatives through microbial reduction of the nitro group is a major degradation pathway. tandfonline.com In contrast, under upland conditions, this transformation is minimal, and the parent compound persists for much longer. tandfonline.com

Soil Type: The physical and chemical properties of soil, such as texture (sand, silt, clay content) and pH, influence herbicide behavior. While studies on Nitrofen showed no remarkable degradation differences between two distinct paddy soil types (Anjo and Tochigi), other research on different herbicides has demonstrated significant variability. tandfonline.com For instance, the degradation half-life of the herbicide 2,4-D varied substantially across different soil classifications, highlighting the importance of soil-specific characteristics. nih.gov

The following table, derived from studies on Nitrofen, illustrates the profound effect of soil conditions on its persistence.

| Condition | Degradation Rate | Primary Transformation Product | Reference |

|---|---|---|---|

| Flooded (Anaerobic) | Rapid | Amino Derivative | tandfonline.comkoreascience.kr |

| Upland (Aerobic) | Slow | Parent Compound Persists | tandfonline.com |

Soil organic matter (SOM) plays a dual role in the fate of herbicides. It is a key factor in the sorption (binding) of chemical compounds, which affects their availability for degradation and transport. scielo.brresearchgate.net

Sorption and Bioavailability: Generally, soils with higher organic matter content exhibit greater sorption of nonionic herbicides like diphenyl ethers. scielo.br This binding to organic particles can reduce the concentration of the chemical in the soil solution, thereby lowering its bioavailability for microbial degradation and uptake by plants. This can lead to increased persistence. scielo.br

Enhanced Microbial Activity: Conversely, organic matter serves as a crucial energy source for soil microorganisms. researchgate.net An increase in SOM, for example through the amendment of rice straw, can stimulate microbial populations and their enzymatic activity, potentially accelerating the degradation of herbicides. koreascience.krresearchgate.net Studies on Nitrofen showed that amending soil with rice straw shortened its half-life, particularly under flooded conditions. koreascience.kr

The interaction is complex; dissolved organic matter (DOM) can also compete with the herbicide for binding sites on soil minerals or even form soluble complexes with the herbicide, potentially increasing its mobility in water. scielo.br

Molecular Interactions and Mechanistic Studies Excluding Human/clinical Outcomes

Biochemical Mechanisms of Action in Biological Systems (e.g., Plant Biochemistry)

The primary herbicidal activity of many diphenyl ethers is linked to their interference with fundamental bioenergetic processes within plant cells, namely photosynthesis and respiration. While direct research on the 2,3-dichloro isomer is limited, the mechanisms described for structurally similar diphenyl ether herbicides provide a strong basis for understanding its likely biochemical effects.

Diphenyl ether herbicides are known to disrupt the process of photosynthesis by interfering with the electron transport chain in chloroplasts. nih.govnih.gov Research on related compounds, such as nitrofluorfen, has shown that these molecules inhibit linear electron transport, the process that moves electrons from water to an acceptor. nih.govnih.gov Notably, this inhibition does not appear to affect the individual activities of Photosystem II (PSII) or Photosystem I (PSI). nih.gov Instead, the site of inhibition is located in the electron transport chain between PSII and PSI, specifically in the region of plastoquinone (B1678516) and cytochrome f. nih.gov This disruption is evidenced by a significant increase—5- to 15-fold—in the time it takes for the dark reduction of cytochrome f in chloroplasts treated with these herbicides. nih.gov

Table 1: Effect of Diphenyl Ether Herbicides on Photosynthetic Electron Transport (Data based on studies of related diphenyl ether herbicides)

| Photosynthetic Process | Observation | Implication |

|---|---|---|

| Linear Electron Transport | Inhibited | Disruption of the overall flow of electrons from water. |

| Photosystem II Activity | Not affected | The water-splitting and initial light-harvesting complex is functional. |

| Photosystem I Activity | Not affected | The final electron transfer complex is functional. |

While direct studies on 2,3-Dichlorophenyl-4-nitrophenyl ether are not available, the chemical structure of many nitrated diphenyl ethers suggests a potential to act as uncouplers of oxidative phosphorylation in mitochondria. Uncoupling agents are typically lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This action disconnects the processes of electron transport and ATP production. Although the electron transport chain continues to function, and may even accelerate, the energy is released as heat rather than being used to generate ATP.

General Molecular Target Interactions

Beyond the disruption of bioenergetic pathways, the molecular structure of this compound suggests potential interactions with other key cellular macromolecules, such as enzymes and nucleic acids. However, specific experimental data for this compound is largely unavailable in the scientific literature.

To date, specific studies detailing the inhibition of enzymes by this compound have not been reported in publicly available research. The reactivity and interaction of this compound with various enzymes remain an area for future investigation.

There is currently no scientific evidence to suggest that this compound acts as a DNA intercalating agent. DNA intercalators are typically planar, aromatic molecules that can insert themselves between the base pairs of the DNA double helix, leading to structural distortions and interference with DNA replication and transcription. While the compound possesses aromatic rings, its non-planar, ether-linked structure makes intercalation an unlikely mechanism of action.

Table 2: Summary of Investigated Molecular Interactions

| Interaction | Compound | Evidence |

| Photosynthetic Electron Transport Inhibition | Diphenyl Ether Herbicides (general) | Experimental evidence from related compounds. nih.govnih.gov |

| Oxidative Phosphorylation Uncoupling | This compound | Postulated based on chemical structure; no direct experimental data. |

| Enzyme Inhibition | This compound | No available studies. |

| DNA Intercalation | This compound | No available evidence; unlikely based on molecular structure. |

Reactive Oxygen Species (ROS) Generation Pathways

The generation of reactive oxygen species (ROS) is a significant outcome of the cellular metabolism of many xenobiotic compounds, leading to oxidative stress. While direct studies on this compound are limited, the potential pathways for ROS generation can be inferred from the extensive research on its structural components: chlorinated phenols and nitroaromatic compounds. The primary mechanisms likely involve redox cycling of the nitro group, disruption of the mitochondrial electron transport chain, and the uncoupling of cytochrome P450 enzymes.

One of the principal hypothesized pathways for ROS production by this compound is through the futile redox cycling of its nitroaromatic moiety. This process involves the enzymatic reduction of the nitro group by one electron to form a nitro anion radical. Cellular flavoproteins, such as NADPH-cytochrome P450 reductase, can facilitate this reaction. In an aerobic environment, this highly unstable radical can rapidly transfer the electron to molecular oxygen (O₂), regenerating the parent nitro compound and producing a superoxide (B77818) anion radical (O₂•⁻). This futile cycle can perpetuate, leading to a continuous generation of superoxide radicals. researchgate.net These radicals are then readily converted to hydrogen peroxide (H₂O₂) either spontaneously or through the action of superoxide dismutase (SOD). researchgate.net

Initiation: Ar-NO₂ + e⁻ → [Ar-NO₂]•⁻ (catalyzed by reductases)

Propagation: [Ar-NO₂]•⁻ + O₂ → Ar-NO₂ + O₂•⁻

Dismutation: 2O₂•⁻ + 2H⁺ → H₂O₂ + O₂ (catalyzed by SOD)

Hydroxyl Radical Formation: H₂O₂ + Fe²⁺ → •OH + OH⁻ + Fe³⁺ (Fenton reaction)

Another significant pathway for ROS generation involves the disruption of the mitochondrial electron transport chain (ETC). wikipedia.org Xenobiotics, particularly chlorinated aromatic compounds, can interfere with the function of the ETC complexes, primarily Complex I (NADH dehydrogenase) and Complex III (cytochrome bc1 complex). This interference can cause electrons to "leak" from the transport chain and directly reduce molecular oxygen to form superoxide. wikipedia.org This disruption not only leads to increased ROS production but also impairs ATP synthesis, further contributing to cellular stress.

The metabolism of this compound by the cytochrome P450 (CYP) monooxygenase system is another potential source of ROS. nih.gov While CYP enzymes are primarily involved in detoxification, their catalytic cycle can become "uncoupled" in the presence of certain substrates. During uncoupling, the activated oxygen complex within the CYP enzyme decomposes before the substrate is oxygenated, leading to the release of superoxide or hydrogen peroxide. wikipedia.org

Finally, exposure to compounds structurally related to this compound has been shown to induce a state of oxidative stress, characterized by increased levels of lipid peroxidation products and altered activities of antioxidant enzymes. For instance, studies on 4-nitrophenol (B140041) (PNP) have demonstrated increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased activities of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov

The table below summarizes findings from research on compounds structurally related to this compound, illustrating their impact on markers of oxidative stress.

| Compound | System/Organism | Observed Effect on ROS/Oxidative Stress Markers | Reference |

| 4-Nitrophenol (PNP) | Normal human prostate epithelial progenitor cells (NHPrE1) | Increased Malondialdehyde (MDA) levels; Decreased Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) activity. | nih.gov |

| Sodium Nitroprusside | Rat liver microsomes | Generated superoxide and hydroxyl radicals through redox cycling. | nih.gov |

| 2,4-Dichlorophenol (B122985) | Fenton's Reaction | Degradation involves the generation of reactive oxygen species. | acs.org |

Structure Activity Relationship Sar and Design Principles

Influence of Substituents on Molecular Geometry and Electronic Properties

The presence and position of halogen atoms on the phenyl ring are critical for the herbicidal activity of diphenyl ethers. In 2,3-Dichlorophenyl-4-nitrophenyl ether, the two chlorine atoms on one of the phenyl rings have a profound impact on the molecule's electronic properties. Halogens are electron-withdrawing groups, and their presence deactivates the aromatic ring towards electrophilic substitution. This electronic influence can affect the interaction of the molecule with its target site.

The nitro group (NO2) at the 4-position of the second phenyl ring is a hallmark of many potent diphenyl ether herbicides. This electron-withdrawing group plays a vital role in the molecule's herbicidal action. nih.gov Computational simulations of diphenyl ether inhibitors have indicated that the nitro group is crucial for the electrostatic interaction with the target enzyme, protoporphyrinogen (B1215707) oxidase (PPO). nih.gov

Correlation of Molecular Structure with Biological Activity (Non-Clinical)

The structural features of this compound directly correlate with its biological effects, particularly its phytotoxicity and herbicidal action.

The primary mode of action for nitrodiphenyl ether herbicides like this compound is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). nih.govcore.ac.uk PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme in plants. core.ac.uk By inhibiting this enzyme, the herbicide causes the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized to protoporphyrin IX in the cytoplasm. nih.govaccustandard.com

Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen, which cause rapid peroxidation of membrane lipids. core.ac.uknih.gov This leads to the disruption of cell membrane integrity, leakage of cellular contents, and ultimately, cell death, manifesting as rapid wilting, necrosis, and bleaching of the plant tissues. core.ac.ukaccustandard.com The herbicidal effects are light- and oxygen-dependent. core.ac.uk

The herbicidal activity of diphenyl ethers is highly dependent on the substitution pattern on both phenyl rings. While specific comparative data for this compound is limited in the available literature, general SAR trends for this class of herbicides can be inferred.

For instance, the position of the chlorine atoms significantly impacts efficacy. Studies on related compounds have shown that different isomers of dichlorinated diphenyl ethers can exhibit varying levels of herbicidal activity. The relative positioning of the electron-withdrawing groups influences the molecule's conformation and its fit within the PPO active site.

To illustrate the importance of substituent patterns, the following table presents a conceptual comparison of the herbicidal activity of different diphenyl ether structures based on general knowledge of this class of compounds. Please note that the activity levels are illustrative and would require specific experimental data for precise quantification.

| Compound Name | Ring A Substitution | Ring B Substitution | Relative Herbicidal Activity (Illustrative) |

| 2,4-Dichlorophenyl-4-nitrophenyl ether (Nitrofen) | 2,4-Dichloro | 4-Nitro | High |

| This compound | 2,3-Dichloro | 4-Nitro | Expected to be active, but potency relative to other isomers requires specific data |

| 3,4-Dichlorophenyl-4-nitrophenyl ether | 3,4-Dichloro | 4-Nitro | Varies with specific weed species |

| 2-Chloro-4-trifluoromethylphenyl-3'-carboxymethyl-4'-nitrophenyl ether (Acifluorfen) | 2-Chloro, 4-Trifluoromethyl | 3-Carboxymethyl, 4-Nitro | Very High |

Computational Approaches to SAR

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are valuable tools for understanding the SAR of diphenyl ether herbicides. These approaches can model the interaction between the herbicide and its target enzyme, providing insights into the structural requirements for optimal activity.

While specific QSAR or molecular docking studies for this compound were not found in the reviewed literature, research on analogous diphenyl ether inhibitors and the PPO enzyme has been conducted. nih.gov These studies generally reveal that the binding of diphenyl ethers to the PPO active site is governed by a combination of hydrophobic and electrostatic interactions. nih.gov Molecular dynamics simulations have shown that the twisted conformation of the diphenyl ether backbone is crucial for fitting into the binding pocket. nih.gov Furthermore, hydrogen bond interactions, particularly involving the nitro group and key amino acid residues like Arginine (Arg98), are vital for stabilizing the inhibitor-enzyme complex. nih.gov Such computational models can be used to predict the herbicidal activity of new diphenyl ether derivatives and to guide the design of more potent and selective herbicides.

Detailed Scientific Analysis of this compound Currently Unavailable in Public Research

A comprehensive review of published scientific literature reveals a significant lack of specific research data for the chemical compound this compound, with the CAS Number 82239-20-1. Despite extensive searches for data pertaining to its structure-activity relationship (SAR) and design principles, no dedicated studies detailing quantum chemical calculations, molecular modeling simulations, or crystallographic analysis for this specific molecule are publicly available.

The user's request for an in-depth article structured around quantum chemical calculations, molecular modeling techniques, and intermolecular interaction analysis cannot be fulfilled with scientific accuracy at this time. Generating content for the specified sections would require non-existent research findings, including:

Quantum Chemical Calculations: Data from Density Functional Theory (DFT) such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, energy gap, and charge transfer properties are not documented for this compound.

Molecular Modeling and Simulation: There are no published studies on the molecular docking of this compound with any specific enzymes or receptors. Similarly, molecular dynamics simulations to understand its behavior and stability in a biological system have not been reported.

Intermolecular Interactions and Crystal Packing: The crystal structure of this compound has not been determined and deposited in crystallographic databases. Consequently, analysis of its crystal packing and the specific intermolecular interactions (such as hydrogen bonds, van der Waals forces, or π–π stacking) that govern its solid-state structure is not possible.

While research exists for structurally related compounds—such as other dichlorophenyl or nitrophenyl ether derivatives—extrapolating this information would not adhere to the strict focus on this compound. The creation of a scientifically accurate and thorough article as per the requested outline is contingent on future research being conducted and published on this specific compound. Current information is limited to supplier catalogues and basic chemical identifiers.

Future Research Directions

Development of Novel Analytical Methodologies for Trace Detection

The ability to detect and quantify a chemical at low concentrations in complex environmental matrices is fundamental to understanding its distribution and potential impact. For 2,3-Dichlorophenyl-4-nitrophenyl ether, a significant research focus should be the development of novel analytical methods tailored for high sensitivity and selectivity. While methods exist for related compounds like 2,4-dichlorophenyl-4'-nitrophenyl ether (Nitrofen) and 2,4,6-trichlorophenyl-4'-nitrophenyl ether, these often involve multi-step processes including extraction, cleanup, and derivatization before spectrophotometric or chromatographic analysis.

Future methodologies should aim to overcome the limitations of current approaches, which can be labor-intensive and may not achieve the ultra-trace detection limits required for comprehensive environmental monitoring. Research should explore and validate advanced techniques such as:

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for direct analysis with minimal sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS) with advanced ionization techniques to enhance sensitivity and reduce matrix interference.

Immunoassay-based methods , such as ELISA, for rapid and cost-effective screening of a large number of samples.

Development of novel sorbents for solid-phase extraction (SPE) to selectively isolate this compound from complex samples like soil, water, and biological tissues.

The following table outlines potential analytical approaches and their respective advantages for future development:

| Analytical Technique | Potential Advantages | Target Matrices |

| LC-MS/MS | High selectivity and sensitivity, reduced need for derivatization. | Water, Soil, Biota |

| GC-HRMS | Excellent separation efficiency and high-resolution mass analysis. | Air, Soil, Sediments |

| Capillary Electrophoresis | High separation efficiency, low sample and reagent consumption. | Aqueous samples |

| Biosensors | Real-time monitoring, portability, and high specificity. | Water |

Advanced Computational Studies for Predictive Modeling of Environmental Fate and Biological Activity

In the absence of extensive empirical data, computational modeling provides a powerful tool for predicting the environmental behavior and potential biological activity of this compound. Future research should leverage advanced computational techniques to build robust predictive models.

Environmental Fate Modeling: The environmental distribution of a chemical is governed by its physicochemical properties. While some basic data may be available from chemical suppliers, a comprehensive understanding requires detailed modeling. Future research should focus on:

Multimedia Fugacity Models: These models can predict the partitioning of the compound between different environmental compartments such as air, water, soil, and sediment.

Transport and Degradation Models: Simulating the movement of the compound in the environment and its degradation through processes like photolysis, hydrolysis, and biodegradation.

Quantitative Structure-Property Relationship (QSPR) models: To predict key physicochemical properties that are currently unknown.

Predictive Modeling of Biological Activity: Quantitative Structure-Activity Relationship (QSAR) studies are invaluable for predicting the potential toxicity and biological interactions of chemicals, thereby reducing the need for extensive animal testing. For nitroaromatic compounds, QSAR models have been successfully used to predict toxic effects. Future research on this compound should involve:

Development of 3D-QSAR models: To correlate the three-dimensional structure of the molecule with its biological activity.

Molecular Docking Studies: To predict the binding affinity of the compound to specific biological receptors and enzymes.

Pharmacophore Modeling: To identify the essential structural features responsible for its potential biological effects.

The table below summarizes key parameters for computational modeling:

| Modeling Approach | Key Parameters to be Determined/Predicted | Predicted Outcome |

| Fugacity Modeling | Octanol-water partition coefficient (Kow), Henry's law constant, vapor pressure. | Environmental distribution and persistence. |

| QSAR | Molecular descriptors (e.g., electronic, steric, hydrophobic properties). | Potential toxicity, mutagenicity, and other biological activities. |

| Molecular Docking | 3D structure of target proteins and the ligand. | Binding affinity and mode of interaction with biological targets. |

Detailed Biotransformation Pathway Elucidation Across Diverse Organisms

The biotransformation (metabolism) of a foreign compound is a critical determinant of its persistence and toxicity. For many chlorinated and nitrated aromatic compounds, metabolism can lead to either detoxification or bioactivation to more toxic intermediates. Research on the biotransformation of related compounds, such as 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione, has highlighted the role of cytochrome P450 (CYP) enzymes in their metabolism.

Future research on this compound should aim to elucidate its metabolic pathways in a variety of organisms, representing different trophic levels. This would involve:

In vitro studies: Using liver microsomes or hepatocytes from different species (e.g., fish, birds, mammals) to identify the primary metabolites and the enzymes involved.

In vivo studies: In model organisms to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Identification of Metabolites: Utilizing advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to characterize the chemical structures of the metabolites.

A systematic investigation of the biotransformation pathways will provide crucial insights into the potential for bioaccumulation and the mechanism of toxicity of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.